molecular formula C6H12Cl2N2S B2405297 2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride CAS No. 1607316-02-8

2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride

Cat. No.: B2405297
CAS No.: 1607316-02-8
M. Wt: 215.14
InChI Key: HKRYJDDELDYMSS-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride is a chemical compound with the molecular formula C7H12N2S.2HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Mechanism of Action

Target of Action

Thiazole derivatives, however, have been found to exhibit diverse biological activities , suggesting that they may interact with a variety of molecular targets.

Mode of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may have a range of molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of this compound in various solvents suggests that its action and stability may be influenced by the solvent environment.

Preparation Methods

The synthesis of 2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-4-methylthiazole with an amine source under acidic conditions to form the desired amine derivative. The reaction is typically carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt by the addition of hydrochloric acid .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring typically yields sulfoxides or sulfones, while nucleophilic substitution can introduce alkyl or acyl groups at specific positions on the ring .

Scientific Research Applications

2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the thiazole ring can enhance its lipophilicity and ability to interact with biological targets .

Properties

IUPAC Name

2-ethyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-3-5-8-4(2)6(7)9-5;;/h3,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRYJDDELDYMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607316-02-8
Record name 2-ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride
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